molecular formula C14H9BrN2O2S B15337852 (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B15337852
M. Wt: 349.20 g/mol
InChI Key: KMSLULBMMJCVRR-DHZHZOJOSA-N
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Description

(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic organic compound with a complex structure It features a furan ring substituted with a bromine atom, a phenyl group, and an imidazole ring with a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the 5-bromo-2-furyl aldehyde, which is then reacted with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the furan ring.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are typical.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups onto the furan ring.

Scientific Research Applications

(5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • (5E)-5-[(5-methyl-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Uniqueness

Compared to similar compounds, (5E)-5-[(5-bromo-2-furyl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of the bromine atom on the furan ring. This bromine atom can participate in various chemical reactions, making the compound versatile for synthetic modifications. Additionally, the combination of the furan, imidazole, and phenyl groups provides a unique structural framework that can interact with different molecular targets.

Properties

Molecular Formula

C14H9BrN2O2S

Molecular Weight

349.20 g/mol

IUPAC Name

(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H9BrN2O2S/c15-12-7-6-10(19-12)8-11-13(18)17(14(20)16-11)9-4-2-1-3-5-9/h1-8H,(H,16,20)/b11-8+

InChI Key

KMSLULBMMJCVRR-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)Br)/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)Br)NC2=S

Origin of Product

United States

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